8-(4-Propan-2-ylphenyl)-3,7-dihydropurin-6-one
Description
Properties
Molecular Formula |
C14H14N4O |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
8-(4-propan-2-ylphenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H14N4O/c1-8(2)9-3-5-10(6-4-9)12-17-11-13(18-12)15-7-16-14(11)19/h3-8H,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
PKBLGRSXIJFQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Common starting materials include halogenated purines such as 6-chloropurine or 2,6-dichloropurine.
- The 8-substitution is typically introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Stille).
- Reduction of purine to dihydropurine derivatives is often achieved using hydride reagents.
Stepwise Preparation Method
Step 1: Preparation of 8-(4-Isopropylphenyl)purine Intermediate
- The 8-position substitution can be introduced by cross-coupling of a suitably halogenated purine (e.g., 8-bromopurine) with 4-isopropylphenylboronic acid under palladium catalysis.
- Alternatively, nucleophilic aromatic substitution of 8-chloropurine with 4-isopropylphenyl nucleophiles can be employed.
Detailed Synthetic Procedure Example
Based on the literature and patent disclosures, a representative synthetic route is as follows:
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 8-Bromopurine + 4-isopropylphenylboronic acid, Pd(PPh3)4, base (K2CO3), solvent (DMF or dioxane), reflux | 8-(4-isopropylphenyl)purine | Suzuki coupling to introduce aryl substituent |
| 2 | Chlorination at C-6 with POCl3 or similar reagent | 8-(4-isopropylphenyl)-6-chloropurine | Activation for hydrolysis |
| 3 | Hydrolysis with aqueous base (NaOH) | 8-(4-isopropylphenyl)-6-hydroxypurine (6-one) | Conversion of chloro to keto group |
| 4 | N(9)-Tritylation with trityl chloride, base (e.g., pyridine) | N(9)-trityl-8-(4-isopropylphenyl)-6-one purine | Protect N9 to direct reduction |
| 5 | Reduction with DIBAL-H at low temperature | 3,7-dihydropurin-6-one derivative | Partial reduction of purine ring |
| 6 | N(7)-alkylation if required, then deprotection with trifluoroacetic acid | Final 8-(4-propan-2-ylphenyl)-3,7-dihydropurin-6-one | Spontaneous reoxidation may occur |
This sequence is adapted from selective synthesis methods for 7-substituted purines and dihydropurines.
Research Outcomes and Yields
- The overall yields for the multi-step synthesis range from 55% to 88% depending on the substituents and reaction conditions.
- The N(9)-trityl protection strategy enhances regioselectivity and yield in the reduction step.
- The use of palladium-catalyzed cross-coupling allows for versatile introduction of various aryl groups at the 8-position.
- Reaction conditions are optimized to prevent over-reduction or degradation of the purine ring.
Comparative Analysis of Preparation Methods
Summary and Recommendations
- The most efficient preparation of this compound involves palladium-catalyzed Suzuki coupling to install the 4-isopropylphenyl group at C-8.
- Subsequent chlorination/hydrolysis introduces the 6-one functionality.
- N(9)-trityl protection followed by DIBAL-H reduction selectively yields the 3,7-dihydro derivative.
- This method balances yield, regioselectivity, and functional group tolerance.
- Alternative methods such as direct nucleophilic substitution are less versatile but may be used depending on available starting materials.
Chemical Reactions Analysis
Types of Reactions
8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkylating agents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
8-Bromoguanine introduces a halogen, enabling covalent interactions in biological systems (e.g., DNA alkylation) .
Biological Implications: Guanine derivatives are fundamental to nucleic acid metabolism, while modifications at position 8 (e.g., bromine or aromatic groups) often confer mutagenic or therapeutic properties .
Physicochemical Properties :
- The nitro analog’s high density (1.76 g/cm³) and boiling point (625.7°C) reflect strong intermolecular forces due to nitro group polarity .
- Guanine’s high melting point (>300°C) and solubility contrast with the hydrophobic nature of the target compound, underscoring substituent-driven solubility differences .
Biological Activity
Overview
8-(4-Propan-2-ylphenyl)-3,7-dihydropurin-6-one is a purine derivative with potential biological activities that have garnered attention in medicinal chemistry. This compound features a unique structure that may interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been studied for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management. By inhibiting DPP-IV, the compound may enhance insulin secretion and improve glycemic control.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound displays significant inhibitory activity against DPP-IV. This inhibition can lead to increased levels of incretin hormones, which are crucial for glucose homeostasis.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
- Antiviral Activity : There is emerging evidence that purine derivatives like this compound possess antiviral properties, potentially disrupting viral replication processes.
Case Study 1: DPP-IV Inhibition
In a study focusing on the pharmacological effects of DPP-IV inhibitors, this compound was evaluated alongside other known inhibitors. The results demonstrated that this compound significantly reduced postprandial glucose levels in animal models, indicating its potential utility in diabetes management.
Case Study 2: Anticancer Effects
A separate investigation examined the effects of this compound on various cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, with mechanisms involving increased apoptosis and decreased cell migration. These results highlight its promise as a novel therapeutic agent in oncology.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 8-(4-Propan-2-ylphenyl)-3,7-dihydropurin-6-one, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways, typically starting with functionalization of the purine core followed by coupling with the 4-propan-2-ylphenyl moiety. Key steps include:
- Purine core preparation : Alkylation or halogenation of purine derivatives (e.g., 6-chloropurine) using reagents like bromoacetaldehyde diethyl acetal .
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., tetrakis(triphenylphosphine)palladium(0)) in 1,4-dioxane/water at 100°C .
- Purification : Column chromatography or crystallization using solvents like ethanol/water mixtures . Optimization : Adjust reaction time, temperature, and catalyst loading to improve yield. Monitor intermediates via TLC or HPLC.
Q. How can the structural integrity of this compound be verified experimentally?
Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the propan-2-ylphenyl group) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H] expected for CHNO).
- X-ray crystallography : For unambiguous confirmation of 3D structure, if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Antiviral activity : Plaque reduction assays using RNA/DNA viruses (e.g., influenza, HSV-1) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Kinase or phosphodiesterase inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s bioactivity?
- Molecular docking : Simulate binding to target proteins (e.g., cyclin-dependent kinases) using software like AutoDock Vina. Compare binding affinities with known inhibitors .
- ADMET prediction : Use tools like SwissADME to predict absorption, metabolism, and toxicity. Focus on logP (lipophilicity) and cytochrome P450 interactions .
- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity data to guide analog design .
Q. What strategies resolve contradictory bioactivity data across different experimental models?
- Dose-response re-evaluation : Test the compound at varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Cell-line specificity : Compare results in primary vs. immortalized cells (e.g., primary hepatocytes vs. HepG2) to assess tissue-dependent activity .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in different biological matrices .
Q. How can reaction intermediates be stabilized during large-scale synthesis?
- Low-temperature conditions : Perform sensitive steps (e.g., Grignard reactions) at –20°C to prevent side reactions .
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive hydroxyl or amine moieties .
- In-line monitoring : Implement FTIR or Raman spectroscopy for real-time tracking of intermediate stability .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for assessing purity in complex mixtures?
Q. How can regioselectivity challenges in purine functionalization be addressed?
- Directed metallation : Use directing groups (e.g., –OMe) to control substitution at N-7 or N-9 positions .
- Microwave-assisted synthesis : Enhance reaction specificity via rapid, controlled heating (e.g., 150°C for 10 minutes) .
- Protecting group strategies : Prioritize Boc protection for exocyclic amines to prevent undesired side reactions .
Data Interpretation and Reproducibility
Q. What statistical approaches ensure robust analysis of dose-response relationships?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- Error propagation : Calculate confidence intervals for IC values using bootstrap resampling .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points in triplicate experiments .
Q. How can batch-to-batch variability in compound synthesis be minimized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
